molecular formula C5H6ClNO2S B2939446 Pyridine-3-sulfinic acid hydrochloride CAS No. 2089257-48-5

Pyridine-3-sulfinic acid hydrochloride

Cat. No.: B2939446
CAS No.: 2089257-48-5
M. Wt: 179.62
InChI Key: VMUOUHCPJGOIBT-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Sulfur Chemistry and its Evolution

The journey into pyridine sulfur chemistry is rooted in the initial discovery and characterization of pyridine itself. Pyridine was first isolated from bone oil in the 1840s by the Scottish chemist Thomas Anderson, who named it "pyridine" from the Greek words pyr (fire) and idine (denoting an aromatic base). acs.orgnih.gov The correct structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar around 1870. acs.orgwikipedia.org

Early synthetic methods for pyridine were developed in the late 19th and early 20th centuries, with notable contributions like the Hantzsch pyridine synthesis in 1881 and a more efficient industrial method by Aleksei Chichibabin in 1924. acs.orgwikipedia.org The introduction of sulfur into the pyridine nucleus represented a significant expansion of its chemical diversity. google.com Early methods, dating back to the late 1920s and early 1930s, focused on introducing sulfur by reacting pyridine compounds that had a reactive halogen atom with sulfur-containing nucleophiles. google.com

The sulfonation of pyridine, leading to compounds like pyridine-3-sulfonic acid, was described as early as 1882, though initial methods required harsh conditions, such as heating with concentrated sulfuric acid at very high temperatures for extended periods. google.com Over time, research led to the development of a wide array of sulfur-containing pyridine derivatives, including thiols, sulfides, sulfoxides, sulfones, and the related sulfinic and sulfonic acids. doi.org This evolution was driven by the quest for new chemical entities with unique reactivity and potential applications, particularly in the pharmaceutical and agrochemical industries. researchgate.net The development of synthetic routes to pyridine-3-sulfonic acid and its derivatives, such as pyridine-3-sulfonyl chloride, provided the foundational chemistry for accessing related compounds like pyridine-3-sulfinic acid hydrochloride. chemicalbook.com

Academic Significance of this compound within Heterocyclic Systems Research

The academic significance of this compound lies in its role as a specialized building block in organic synthesis, particularly for constructing complex heterocyclic systems. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it often enhances binding to biological targets, improves metabolic stability, and modulates pharmacokinetic properties. nih.govnih.gov

Sulfinic acids and their derivatives are valuable intermediates in organic chemistry. They can be oxidized to the more stable sulfonic acids or serve as precursors for the formation of sulfones and sulfonamides, which are important functional groups in many biologically active molecules. chemrxiv.orgmdpi.com The hydrochloride salt form of Pyridine-3-sulfinic acid enhances its stability and handling properties as a laboratory reagent.

In heterocyclic systems research, this compound is of interest for several reasons:

Access to Novel Scaffolds: It provides a synthetic entry point to pyridine derivatives functionalized at the C4 position, a substitution pattern that can be challenging to achieve directly. chemrxiv.org

Precursor for Bioactive Molecules: The sulfinic acid group can be converted into a sulfonamide group (-SO₂NH₂), a key pharmacophore in carbonic anhydrase inhibitors and other therapeutic agents. nih.govmdpi.com Research into pyridine-3-sulfonamides has shown their potential as inhibitors of cancer-associated enzymes. nih.gov

Modulation of Electronic Properties: The presence of the sulfur-based functional group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in further chemical transformations. nih.gov

The table below summarizes key properties of the related and more extensively studied Pyridine-3-sulfonic acid, providing context for the physicochemical characteristics of its sulfinic acid analogue.

PropertyValue
Molecular Formula C₅H₅NO₃S
Molecular Weight 159.16 g/mol
Appearance White crystalline powder
Melting Point >300 °C
Water Solubility Soluble

This data pertains to Pyridine-3-sulfonic acid. chemicalbook.comchembk.com

Current Research Gaps and Future Directions in this compound Investigations

While the broader field of pyridine chemistry is well-established, specific research concerning this compound is less extensive, pointing to several research gaps and potential future directions.

Current Research Gaps:

Direct Synthetic Methodologies: There is a lack of reported, highly efficient, and selective one-pot syntheses specifically for this compound. Much of the existing literature focuses on the related sulfonic acids and sulfonyl chlorides. chemicalbook.comgoogle.com Developing direct routes would enhance its accessibility for research.

Comprehensive Reactivity Profile: A detailed investigation into the full range of chemical transformations of this compound is not widely documented. Understanding its reactivity with various electrophiles and nucleophiles would unlock its full potential as a synthetic intermediate.

Application in Materials Science: The application of pyridine-sulfur compounds has been predominantly explored in medicinal chemistry. nih.gov The potential use of this compound or its derivatives in the development of novel polymers, catalysts, or functional materials remains an underexplored area. nbinno.com

Future Research Directions:

Development of Novel Catalytic Systems: Future work could focus on using this compound as a ligand or precursor in the design of new metal catalysts for organic synthesis, leveraging the coordinating ability of both the pyridine nitrogen and the sulfur-oxygen moiety.

Late-Stage Functionalization: A significant trend in medicinal chemistry is the late-stage functionalization of complex molecules. Research could explore the use of this compound as a reagent for introducing the pyridine-3-sulfonyl group into drug candidates to modify their properties. chemrxiv.org

Exploration in Bioorthogonal Chemistry: The unique reactivity of sulfinic acids could be harnessed in the field of bioorthogonal chemistry, designing reactions that can occur in a biological environment without interfering with native processes.

Computational Studies: In-depth theoretical and computational studies could provide a deeper understanding of the compound's electronic structure, stability, and reaction mechanisms, guiding future synthetic and applied research. mdpi.com

The table below outlines some key related compounds and their primary roles, highlighting the chemical space in which this compound is situated.

CompoundCAS NumberPrimary Role in Research
Pyridine-3-sulfonic acid 636-73-7Intermediate for pharmaceuticals (e.g., Vonoprazan) and fine chemicals. chemicalbook.comnbinno.com
Pyridine-3-sulfonyl chloride 16133-25-8Reagent for synthesizing sulfonamides and other derivatives. chemicalbook.comchemicalbook.com
3-Aminopyridine (B143674) 462-08-8Starting material for the synthesis of pyridine-3-sulfonyl chlorides via diazotization. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-sulfinic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.ClH/c7-9(8)5-2-1-3-6-4-5;/h1-4H,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOUHCPJGOIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-48-5
Record name pyridine-3-sulfinic acid hydrochloride
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Advanced Synthetic Methodologies for Pyridine 3 Sulfinic Acid Hydrochloride

Direct Synthetic Approaches to Pyridine-3-sulfinic Acid Hydrochloride

Direct synthetic methods aim to introduce the sulfinic acid moiety at the 3-position of the pyridine (B92270) ring in a single or minimal number of steps. One innovative approach is the electrochemical meta-C–H sulfonylation of pyridines. nih.gov This method utilizes nucleophilic sulfinates in a redox-neutral dearomatization-rearomatization strategy. nih.gov The process involves a tandem dearomative cycloaddition, followed by a hydrogen-evolution electrooxidative C–H sulfonation of the resulting oxazino-pyridines, and finally an acid-promoted rearomatization sequence. nih.gov This electrochemical approach offers exclusive regiocontrol for the meta-position, demonstrating significant substrate and functional group compatibility. nih.gov

Another direct method, though primarily yielding sulfones, provides insights into the direct functionalization of the pyridine ring with sulfur-containing groups. This involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt. d-nb.infochemrxiv.org While this reaction typically proceeds to the sulfone, it demonstrates the feasibility of direct nucleophilic addition of a sulfinate to the pyridine core, which could potentially be adapted to isolate the sulfinic acid intermediate.

Indirect Synthetic Routes to Pyridine-3-sulfinic Acid and its Hydrochloride Salt

Indirect routes are more common and typically involve the synthesis of a precursor at the 3-position of the pyridine ring, which is then converted to the desired sulfinic acid.

A common precursor for pyridine-3-sulfinic acid is pyridine-3-sulfonic acid. One synthetic route to pyridine-3-sulfonic acid starts with the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide. google.comgoogle.com The N-oxide is then sulfonated, substituting the chlorine atom with a sulfonic acid group to form 3-sulfonic acid-pyridine-N-oxide. google.comgoogle.com The final step is the catalytic reduction of the N-oxide, often using Raney nickel, to yield pyridine-3-sulfonic acid. google.comgoogle.com

The subsequent conversion of pyridine-3-sulfonic acid to pyridine-3-sulfinic acid is a reduction step. While specific reducing agents for this transformation on the pyridine scaffold are not extensively detailed in readily available literature, general methods for the reduction of arenesulfonic acids could be applied. For instance, treatment with triphenylphosphine (B44618) and iodine is known to reduce arenesulfonic acids to the corresponding thiols, a process that may proceed through a sulfinic acid intermediate. oup.com Careful control of reaction conditions would be necessary to isolate the desired sulfinic acid.

Pyridine-3-sulfonyl chloride is a versatile intermediate that can be readily reduced to pyridine-3-sulfinic acid. The synthesis of pyridine-3-sulfonyl chloride can be achieved through several methods. One common approach is the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅), often in a solvent like chlorobenzene (B131634) or trifluoromethylbenzene. googleapis.comwipo.int Another route starts from 3-aminopyridine (B143674), which undergoes a diazotization reaction followed by a sulfonyl chlorination. google.com An environmentally friendly version of this method involves the reaction of the intermediate diazonium salt with sulfur dioxide in an aqueous medium. patsnap.com

The reduction of pyridine-3-sulfonyl chloride to pyridine-3-sulfinic acid can be accomplished using various reducing agents. A well-established method for the reduction of sulfonyl chlorides to sulfinic acids involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. oup.com This reaction proceeds via nucleophilic attack of the sulfite on the sulfonyl chloride, followed by hydrolysis to yield the sulfinic acid.

Precursor Reagents Product Typical Yield
Pyridine-3-sulfonic acidPCl₅, ChlorobenzenePyridine-3-sulfonyl chlorideHigh
3-AminopyridineNaNO₂, HCl, SO₂, CuClPyridine-3-sulfonyl chlorideGood
Pyridine-3-sulfonyl chlorideNa₂SO₃, H₂OPyridine-3-sulfinic acidGood

This table presents a summary of common synthetic transformations for the preparation of pyridine-3-sulfinic acid precursors and the final product.

Modern organic synthesis has seen the development of novel sulfination reactions that could be applied to pyridine scaffolds. Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds. For instance, the palladium-catalyzed sulfinylation of aryl halides or organoboron compounds with sulfinate esters has been developed for the synthesis of sulfoxides. nih.gov A similar strategy could potentially be adapted for the synthesis of pyridine sulfinates by coupling a 3-halopyridine with a suitable sulfinating agent.

Furthermore, palladium-catalyzed sulfination of aryl and heteroaryl halides provides direct access to sulfones and sulfonamides, indicating the feasibility of activating the pyridine ring towards the introduction of sulfur-containing functional groups. nih.gov Research into adapting these catalytic systems for the direct synthesis of pyridine sulfinic acids or their esters is an active area of investigation.

Mechanistic Elucidation of this compound Formation Pathways

The formation of pyridine-3-sulfinic acid through the various synthetic routes is governed by distinct reaction mechanisms.

In the direct electrochemical C-H sulfonylation, the proposed mechanism involves an initial dearomatization of the pyridine ring through a cycloaddition. nih.gov This is followed by an electrooxidative C-H bond cleavage and sulfonylation, and the process concludes with an acid-promoted rearomatization to furnish the meta-substituted pyridine. nih.gov

For the indirect route involving the reduction of pyridine-3-sulfonyl chloride with sodium sulfite, the mechanism is initiated by the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a pyridine-3-sulfonate-sulfite mixed anhydride. Subsequent hydrolysis of this intermediate yields pyridine-3-sulfinic acid and regenerates a sulfite ion.

The formation of the hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atom of the pyridine ring is protonated by hydrochloric acid, resulting in the formation of the pyridinium (B92312) hydrochloride salt.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and minimize the formation of byproducts.

In the synthesis of the pyridine-3-sulfonyl chloride precursor from pyridine-3-sulfonic acid, the choice of solvent and the stoichiometry of the chlorinating agent (e.g., PCl₅) are critical. The use of a non-polar solvent like chlorobenzene can facilitate product isolation and improve reaction efficiency. googleapis.com

For the reduction of pyridine-3-sulfonyl chloride, controlling the temperature and pH of the reaction mixture is crucial. The reaction is typically carried out under mild conditions to prevent over-reduction or disproportionation of the sulfinic acid product. Purification of the final product often involves crystallization from a suitable solvent system to remove any unreacted starting materials or byproducts. The formation of the hydrochloride salt can also aid in purification, as the salt may have different solubility properties compared to the free base, facilitating its isolation in a pure form.

In the case of direct C-H functionalization methods, optimization of the electrochemical conditions (e.g., electrode material, current density, and electrolyte) is key to achieving high selectivity and yield. nih.gov Similarly, for catalytic methods, the choice of ligand, catalyst loading, and reaction temperature can significantly impact the outcome of the reaction. researchgate.netresearchgate.net

Reactivity and Mechanistic Studies of Pyridine 3 Sulfinic Acid Hydrochloride

Chemical Transformations of the Sulfinic Acid Moiety in Pyridine-3-sulfinic Acid Hydrochloride

The sulfinic acid group (-SO₂H) is an intermediate oxidation state for sulfur and exhibits a rich and varied reactivity. It can undergo oxidation, reduction, and act as a nucleophile in its deprotonated sulfinate form.

The sulfinic acid moiety is susceptible to oxidation to the more stable sulfonic acid (-SO₃H) state. This transformation is a common pathway for sulfur-containing compounds. In biological systems, for instance, the oxidation of cysteine thiols can proceed through sulfenic acid (R-SOH) to sulfinic acid (R-SO₂H) and ultimately to sulfonic acid (R-SO₃H) in the presence of excess oxidants like hydrogen peroxide. nih.govresearchgate.net The oxidation from sulfinic to sulfonic acid is often considered an irreversible step. nih.govresearchgate.net

For pyridine-3-sulfinic acid, this oxidation can be achieved using various oxidizing agents. The general reaction involves the addition of an oxygen atom to the sulfur center.

General Reaction: Pyridine-3-SO₂H + [O] → Pyridine-3-SO₃H

While specific studies detailing the oxidation of this compound are not abundant, the transformation is chemically favorable. Mild oxidizing agents are generally sufficient for this conversion. researchgate.net

Table 1: Potential Oxidizing Agents for Sulfinic to Sulfonic Acid Conversion

Oxidizing AgentDescription
Hydrogen Peroxide (H₂O₂)A common and effective oxidant for this transformation.
Peroxy acids (e.g., m-CPBA)Stronger oxidizing agents that readily convert sulfinic acids.
Potassium Permanganate (KMnO₄)A strong oxidizing agent, though reaction conditions must be controlled to avoid over-oxidation or ring degradation.
Nitric Acid (HNO₃)Can also serve as an oxidant, though it may also lead to nitration of the pyridine (B92270) ring under certain conditions.

The reduction of a sulfinic acid to the corresponding thiol (pyridine-3-thiol) is a challenging transformation. The sulfinic acid functional group is relatively stable and resistant to reduction by common cellular reductants such as glutathione. nih.gov Direct reduction of sulfonic acids, a more oxidized state, to thiols has been reported but often requires specific and potent reagent systems, such as trifluoroacetic anhydride-tetrabutylammonium iodide mixtures or rhodium carbonyl catalysts under high pressure. google.com

Theoretically, the reduction of pyridine-3-sulfinic acid would involve the removal of two oxygen atoms from the sulfur center. This requires a strong reducing agent capable of breaking the stable sulfur-oxygen bonds.

Potential Reducing Systems (Theoretical):

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can reduce a wide variety of functional groups. However, its lack of selectivity could lead to the reduction of the pyridine ring itself.

Triphenylphosphine (B44618)/Iodine Systems: This combination is known to reduce sulfonyl chlorides to thiols and could potentially be adapted for sulfinic acids. researchgate.net The reaction likely proceeds through an intermediate sulfinyl iodide.

Catalytic Hydrogenation: While typically used for reducing sulfonyl chlorides to thiols, specific catalyst systems under forcing conditions might be explored for the direct reduction of sulfinic acids.

A significant challenge in this reduction is the potential for competing reactions, most notably the reduction of the electron-deficient pyridine ring to piperidine. The choice of reducing agent and reaction conditions would need to be carefully optimized to achieve chemoselectivity for the sulfinic acid group.

While the sulfinic acid itself is not strongly nucleophilic, its conjugate base, the sulfinate anion (Pyridine-3-SO₂⁻), is an excellent nucleophile. The reaction of sulfinates with electrophiles is a well-established method for forming new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. In the case of this compound, the reaction would require the presence of a base to deprotonate the sulfinic acid and the protonated pyridine nitrogen.

Once formed, the pyridine-3-sulfinate anion can react with a variety of electrophiles:

Alkyl Halides (R-X): Reaction with alkyl halides leads to the formation of sulfones (Pyridine-3-SO₂-R). This is a standard Sₙ2 reaction where the sulfinate acts as the nucleophile.

Acyl Halides (RCO-Cl): Acylation would produce mixed anhydrides, which may be unstable.

Michael Acceptors: Sulfinates can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Nitroso Compounds: A notable reaction is the chemoselective ligation of sulfinic acids with aryl-nitroso compounds to form N-sulfonyl hydroxylamines, which can be further reduced to sulfonamides. nih.govnih.gov

An electrochemical approach has been developed for the meta-sulfonylation of pyridines using various nucleophilic sulfinates, demonstrating the utility of sulfinates as nucleophilic partners in C-H functionalization reactions. researchgate.net

The sulfur atom in a sulfinic acid is electrophilic, but it is significantly less reactive towards nucleophiles than the sulfur in more highly oxidized derivatives like sulfonyl chlorides. Direct nucleophilic substitution at the sulfur center of a sulfinic acid is not a common reaction pathway. Sulfenic acids (R-SOH), a lower oxidation state, are known to be reactive with a variety of nucleophiles including amines, thiols, and thiolates. nsf.govnih.gov

The primary reaction that sulfinic acids undergo in the absence of strong electrophiles or oxidants is disproportionation. This reaction involves one molecule of the sulfinic acid acting as a nucleophile and another as an electrophile, typically under acidic or thermal conditions, to yield a mixture of the corresponding sulfonic acid and a thiosulfonate.

General Disproportionation Reaction: 3 R-SO₂H → R-SO₃H + R-S-SO₂-R + H₂O

For pyridine-3-sulfinic acid, this pathway would lead to the formation of pyridine-3-sulfonic acid and the corresponding S-(pyridin-3-yl) pyridine-3-thiosulfonate.

Investigation of Reactions Involving the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. However, in this compound, this nitrogen is protonated by hydrochloric acid to form a pyridinium (B92312) cation.

This protonation has two major consequences for the reactivity of the pyridine ring:

Deactivation towards Electrophilic Aromatic Substitution: The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, significantly deactivating the aromatic ring towards attack by electrophiles. uoanbar.edu.iq Electrophilic substitution reactions, such as nitration or sulfonation, on the pyridinium ring require extremely harsh conditions and generally proceed with low yield, directing to the meta-position (position 5 relative to the sulfinic acid group). uoanbar.edu.iqpearson.comyoutube.com

Inhibition of Nucleophilicity: The protonation of the nitrogen means its lone pair is no longer available to act as a nucleophile. Therefore, reactions such as N-alkylation or N-acylation cannot occur unless a base is added to the system to deprotonate the pyridinium ion and liberate the free pyridine.

Table 2: Effect of Pyridine Nitrogen State on Reactivity

State of Pyridine NitrogenReactivity towards ElectrophilesNucleophilicity of Nitrogen
Protonated (Pyridinium) Strongly DeactivatedNegligible (Lone pair unavailable)
Neutral (Pyridine) Deactivated (compared to benzene)Available for reactions (e.g., alkylation)

Role of the Hydrochloride Counterion in Modulating Reactivity and Selectivity

Key roles of the hydrochloride counterion include:

Control of Nitrogen Reactivity: As discussed, by ensuring the pyridine nitrogen is protonated, the counterion effectively "protects" the nitrogen from participating in nucleophilic reactions and deactivates the ring towards electrophilic attack. This can be synthetically useful for directing reactions to the sulfinic acid moiety.

Influence on Physical Properties: The salt form generally imparts higher melting points and increased solubility in polar solvents, such as water, compared to the free base form.

Modulation of the Reaction Environment: The presence of the hydrochloride makes the compound acidic. This acidic environment can influence the reactivity of the sulfinic acid group. For example, it would suppress the formation of the nucleophilic sulfinate anion, potentially hindering reactions with electrophiles unless an external base is added. Conversely, the acidic conditions could facilitate reactions like the disproportionation of the sulfinic acid.

Crystal Lattice Stabilization: In the solid state, the chloride anion and the pyridinium cation can engage in significant electrostatic interactions and hydrogen bonding. Studies on related systems, such as bis(pyridinium) tetrachlorocuprate, show that pyridinium cations can stabilize complex anionic structures through hydrogen bonding with the chloride ions. researchgate.net This stabilization can influence the compound's solid-state properties and stability. In some high-temperature applications, pyridine hydrochloride can even act as both a reagent and a solvent melt. reddit.com

Kinetic and Thermodynamic Analyses of this compound Reactions

A comprehensive review of available scientific literature indicates a notable absence of specific experimental or computational studies detailing the kinetic and thermodynamic parameters of reactions involving this compound. While the reactivity of the broader class of aromatic sulfinic acids has been a subject of investigation, data directly pertinent to the this compound molecule, such as reaction rate constants, activation energies, and thermodynamic functions (enthalpy, entropy, and Gibbs free energy), are not readily found in published research.

In light of this, it is not possible to present detailed research findings or interactive data tables as requested. However, a general overview of the expected reactivity and the factors that would be considered in such analyses can be provided based on the established chemistry of aromatic sulfinic acids.

General Principles of Aromatic Sulfinic Acid Reactivity

Aromatic sulfinic acids are recognized as versatile intermediates in organic chemistry. The reactivity of these compounds is centered around the sulfinic acid moiety (-SO₂H), which can participate in reactions through several pathways, including as a nucleophile or as a precursor to sulfonyl radicals.

Kinetic Analyses of Related Systems: Kinetic studies on analogous aromatic sulfinic acids have often demonstrated that their reactions, such as nucleophilic addition to activated multiple bonds, typically follow second-order kinetics. The rate of these reactions is sensitive to electronic effects, with electron-donating or electron-withdrawing substituents on the aromatic ring influencing the nucleophilicity of the sulfur atom and thus the reaction rate. For this compound, the electron-withdrawing nature of the protonated pyridine ring would be expected to significantly impact the reactivity of the sulfinic acid group.

Thermodynamic Considerations for Aromatic Sulfinic Acids: The thermodynamic stability of aromatic sulfinic acids is a critical factor in their reactions. They are known to be susceptible to disproportionation, a reaction that yields the corresponding sulfonic acid and thiosulfonate. The thermodynamics of this process are generally favorable, although the reaction may be under kinetic control.

Furthermore, the bond dissociation enthalpy (BDE) of the O-H bond in sulfinic acids is a key thermodynamic parameter that governs their behavior in radical reactions. Studies on general sulfinic acids have provided insights into their ability to act as hydrogen atom donors. acs.orgnumberanalytics.com The reaction of sulfinic acids with various radical species is a field of active study, with thermodynamic data informing the plausibility of proposed mechanistic pathways. acs.orgnumberanalytics.com

Due to the lack of specific studies on this compound, a detailed and quantitative analysis of its reaction kinetics and thermodynamics remains an area for future research.

Synthesis and Characterization of Pyridine 3 Sulfinic Acid Derivatives and Analogues

Preparation and Properties of Pyridine-3-sulfinamides

Pyridine-3-sulfinamides are compounds containing a sulfur-nitrogen bond, where the sulfur atom is part of the pyridine-3-sulfinyl group. Their synthesis from pyridine-3-sulfinic acid typically proceeds through the activation of the sulfinic acid to a more reactive intermediate, which is then trapped by an amine.

A common strategy for the synthesis of sulfinamides from sulfinic acids involves the in situ generation of a sulfinyl chloride intermediate. nih.govacs.org Pyridine-3-sulfinic acid hydrochloride can be treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the transient pyridine-3-sulfinyl chloride. This highly reactive intermediate is not isolated but is immediately allowed to react with a primary or secondary amine to furnish the desired pyridine-3-sulfinamide. The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid generated during the reaction. acs.org

Alternatively, direct coupling methods using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of the S-N bond between pyridine-3-sulfinic acid and an amine, although this method is less commonly reported for sulfinamide synthesis from sulfinic acids. nih.gov Another approach involves the transsulfinamidation of primary sulfinamides with various amines, which can be catalyzed by Lewis acids like Eu(OTf)₃. organic-chemistry.org

The properties of pyridine-3-sulfinamides are influenced by the nature of the substituents on the nitrogen atom. They are generally stable compounds and can serve as precursors for the synthesis of other important sulfur-containing functional groups. Chiral sulfinamides, in particular, have found widespread use as chiral auxiliaries and ligands in asymmetric synthesis. nih.gov

Table 1: Examples of Reagents for the Synthesis of Pyridine-3-sulfinamides

Reagent ClassSpecific ExampleRole in Synthesis
Chlorinating AgentThionyl Chloride (SOCl₂)Converts sulfinic acid to sulfinyl chloride intermediate
AmineMorpholineNucleophile that forms the S-N bond
BaseTriethylamine (Et₃N)Scavenges HCl produced during the reaction
Coupling AgentDicyclohexylcarbodiimide (DCC)Facilitates direct amide bond formation

Formation and Reactivity of Pyridine-3-sulfinyl Halides (e.g., Pyridine-3-sulfinyl Chloride)

Pyridine-3-sulfinyl halides, particularly pyridine-3-sulfinyl chloride, are reactive intermediates that are pivotal in the synthesis of various pyridine-3-sulfinic acid derivatives. Their formation involves the conversion of the sulfinic acid group into a more electrophilic sulfinyl halide.

The most common method for the preparation of sulfinyl chlorides from sulfinic acids is the reaction with thionyl chloride (SOCl₂). nih.govacs.orgucla.edu This reaction is analogous to the conversion of carboxylic acids to acid chlorides. ucla.edumasterorganicchemistry.com The hydroxyl group of the sulfinic acid is replaced by a chlorine atom, yielding the sulfinyl chloride and byproducts such as sulfur dioxide and hydrogen chloride. Due to their reactivity and potential instability, pyridine-3-sulfinyl chlorides are often generated and used in situ without isolation. nih.govacs.org

The reactivity of pyridine-3-sulfinyl chloride is characterized by the electrophilicity of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. The primary utility of this intermediate is in the formation of new sulfur-heteroatom bonds. For instance, its reaction with primary or secondary amines leads to the formation of pyridine-3-sulfinamides, as discussed in the previous section. askfilo.comyoutube.com Similarly, reaction with alcohols would be expected to yield sulfinate esters, and reaction with water leads to the hydrolysis back to the parent sulfinic acid. The reactivity of the pyridine-3-sulfinyl chloride can be modulated by the electronic properties of the pyridine (B92270) ring itself.

Table 2: Nucleophilic Reactions of Pyridine-3-sulfinyl Chloride

NucleophileProduct Class
Primary/Secondary AminePyridine-3-sulfinamide
AlcoholPyridine-3-sulfinate Ester
WaterPyridine-3-sulfinic Acid

Synthetic Routes to Pyridine-3-sulfones and Related Oxidized Forms

Pyridine-3-sulfones are a class of compounds where the sulfur atom is in a higher oxidation state (+6) compared to sulfinic acids (+4). These compounds are of significant interest due to their presence in various biologically active molecules. Several synthetic strategies have been developed to access pyridine-3-sulfones, often starting from pyridine-3-sulfinic acid or its derivatives.

One of the most powerful and versatile methods for the synthesis of aryl pyridyl sulfones is the palladium-catalyzed cross-coupling reaction. Pyridine-3-sulfinate salts, which can be readily prepared from pyridine-3-sulfinic acid, serve as excellent nucleophilic coupling partners for reactions with aryl and heteroaryl halides. rsc.orgrsc.org These reactions, often referred to as desulfinative cross-coupling, proceed with high efficiency and a broad substrate scope. rsc.org The use of palladium catalysts, such as palladium acetate, in combination with suitable phosphine (B1218219) ligands, like tricyclohexylphosphine, is crucial for the success of these transformations. rsc.orgrsc.org

Metal-free approaches for the synthesis of diaryl sulfones have also been developed. For example, the reaction of arylsulfinic acid salts with diaryliodonium salts provides a high-yielding route to diaryl sulfones under mild conditions. nih.gov This method avoids the use of transition metals and is tolerant of a range of functional groups. nih.gov

Furthermore, direct oxidation of sulfinic acids or their derivatives can lead to the formation of sulfones. However, this approach can sometimes be challenging to control and may lead to the formation of sulfonic acids.

Table 3: Comparison of Synthetic Routes to Pyridine-3-sulfones

MethodKey ReagentsAdvantages
Palladium-Catalyzed Cross-CouplingPyridine-3-sulfinate salt, Aryl halide, Pd catalyst, LigandHigh efficiency, Broad substrate scope
Metal-Free Cross-CouplingPyridine-3-sulfinate salt, Diaryliodonium saltMild conditions, Avoids transition metals
OxidationPyridine-3-sulfinic acid, Oxidizing agentDirect conversion

Structure-Reactivity Relationships in Substituted Pyridine-3-sulfinic Acid Analogues

The reactivity of pyridine-3-sulfinic acid and its derivatives can be significantly influenced by the presence of substituents on the pyridine ring. These substituents can alter the electronic and steric properties of the molecule, thereby affecting reaction rates and, in some cases, the reaction mechanism.

The electronic nature of a substituent on the pyridine ring has a profound effect on the nucleophilicity of the sulfinic acid group and the basicity of the pyridine nitrogen. Electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, increase the electron density on the pyridine ring. This, in turn, can enhance the nucleophilicity of the sulfinic acid moiety, potentially accelerating reactions where it acts as a nucleophile, such as in the formation of sulfones via cross-coupling. scribd.com Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density of the ring, which can reduce the nucleophilicity of the sulfinic acid group and decrease the basicity of the pyridine nitrogen. scribd.compressbooks.publibretexts.org

Steric effects can also play a significant role. Bulky substituents near the sulfinic acid group can hinder the approach of reagents, thereby slowing down reaction rates. This is particularly relevant in bimolecular reactions where the formation of a transition state involves the close proximity of the reacting species.

The pKa value of substituted pyridine-3-sulfinic acid analogues will also be affected by substituents. Electron-withdrawing groups are expected to increase the acidity (lower the pKa) of the sulfinic acid proton, while electron-donating groups will have the opposite effect. nih.gov These changes in acidity can influence the reactivity of the sulfinate anion in various reactions.

Table 4: Predicted Effects of Substituents on the Reactivity of Pyridine-3-sulfinic Acid Analogues

Substituent TypePosition on Pyridine RingEffect on Electron DensityPredicted Effect on Sulfinic Acid NucleophilicityPredicted Effect on Pyridine Basicity
Electron-Donating (e.g., -CH₃)2, 4, or 6IncreaseIncreaseIncrease
Electron-Withdrawing (e.g., -NO₂)2, 4, or 6DecreaseDecreaseDecrease
Electron-Donating (e.g., -CH₃)3 or 5Moderate IncreaseModerate IncreaseModerate Increase
Electron-Withdrawing (e.g., -NO₂)3 or 5Moderate DecreaseModerate DecreaseModerate Decrease

Advanced Applications of Pyridine 3 Sulfinic Acid Hydrochloride in Organic Synthesis

Pyridine-3-sulfinic Acid Hydrochloride as a Building Block for Complex Heterocyclic Systems

The pyridine (B92270) motif is a cornerstone in medicinal chemistry and materials science, making the synthesis of functionalized pyridine derivatives a critical endeavor. Pyridine-3-sulfinic acid and its related derivatives, such as sulfonyl chlorides and sulfonyl hydrazones, serve as key precursors for constructing more elaborate heterocyclic systems.

One significant application is in the synthesis of pyrazole-containing structures. Pyrazoles are an important class of heterocycles widely found in pharmaceuticals. rsc.org Research has demonstrated that sulfonyl hydrazones, which can be derived from sulfonyl chlorides, react with compounds like benzyl (B1604629) acrylate (B77674) in a [3+2] cycloaddition to form pyrazole (B372694) derivatives. rsc.org While this specific pathway begins with the sulfonyl chloride, the sulfinic acid represents a closely related and accessible entry point to such transformations. The synthesis of pyrazolo[3,4-b]pyridines, for instance, can be achieved by starting with a functionalized pyridine and constructing the pyrazole ring, or by beginning with a substituted pyrazole and forming the pyridine ring. mdpi.comresearchgate.net The versatility of these synthons allows for the creation of diverse molecular architectures.

Utilization in Transition Metal-Catalyzed Coupling Reactions

A prominent application of pyridine-3-sulfinic acid derivatives is in transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium. nih.govrsc.org The corresponding salt, a pyridine-3-sulfinate, has emerged as a highly effective nucleophilic coupling partner in reactions analogous to the Suzuki-Miyaura coupling. nih.govrsc.org

This desulfinative cross-coupling, where the sulfinate group is displaced and SO2 is extruded, offers significant advantages over traditional methods using pyridine-boronic acids. clockss.orgsigmaaldrich.com Pyridine-boronic acids, especially 2-substituted variants, are often unstable, difficult to prepare, and exhibit low reaction efficiency. nih.govsigmaaldrich.com In contrast, pyridine sulfinates are typically bench-stable, solid reagents that are straightforward to prepare and handle. sigmaaldrich.comcas.cnacs.org

The utility of pyridine sulfinates, including the 3-substituted isomer, has been demonstrated in the synthesis of a wide array of bi-aryl and hetero-biaryl compounds, which are crucial scaffolds in drug discovery. nih.govcas.cn These reactions exhibit broad substrate scope and functional group tolerance, allowing for the coupling of pyridine sulfinates with various aryl and heteroaryl halides and triflates. nih.govclockss.org This methodology has proven robust enough for application in library synthesis for medicinal chemistry programs. nih.govrsc.org Furthermore, under certain conditions, desulfinative coupling with Grignard reagents can even proceed without a transition-metal catalyst. acs.orgnih.govtcichemicals.com

Table 1: Examples of Palladium-Catalyzed Desulfinative Cross-Coupling Reactions Using Pyridine Sulfinates nih.govrsc.org

Pyridine Sulfinate Coupling Partner Catalyst/Ligand Product (Bi-aryl)
Sodium pyridine-3-sulfinate 4-Bromotoluene Pd(OAc)2 / PCy3 3-(p-tolyl)pyridine
Sodium pyridine-2-sulfinate 1-Bromo-4-methoxybenzene Pd(OAc)2 / PCy3 2-(4-methoxyphenyl)pyridine
Sodium 6-methoxypyridine-3-sulfinate 4-Chlorobenzonitrile Pd(OAc)2 / PCy3 4-(6-methoxypyridin-3-yl)benzonitrile

Application in Chiral Auxiliaries or Ligand Design

The development of chiral ligands for asymmetric catalysis is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. acs.org Pyridine-containing ligands are among the oldest and most widely used in catalysis due to the coordinating ability of the nitrogen atom. acs.orgrsc.org

While the direct use of this compound as a chiral auxiliary is not extensively documented, the pyridine framework is a foundational element in the rational design of sophisticated chiral pyridine units (CPUs). acs.orgacs.org The sulfinic acid functional group at the 3-position offers a valuable handle for synthetic modification. It can be converted into various other groups (sulfonamides, sulfones, etc.), allowing for the attachment of chiral moieties or the construction of bidentate or tridentate ligand systems. organic-chemistry.org

The goal in modern ligand design is often to resolve the paradox between reactivity and stereoselectivity; steric bulk introduced near the coordinating nitrogen can enhance selectivity but may hinder catalytic activity. acs.org The strategic placement of functional groups, such as those derived from a sulfinic acid on the pyridine ring, allows for the tuning of the ligand's electronic and steric properties to achieve optimal performance in asymmetric transformations like hydrogenations, C-H borylation, and various coupling reactions. acs.orgacs.orgresearchgate.net

Role as a Reagent in Functional Group Interconversions

Pyridine-3-sulfinic acid is a versatile reagent for various functional group interconversions, primarily leveraging the reactivity of the sulfinic acid moiety. organic-chemistry.orgwikipedia.org

The most significant interconversion is the desulfinative C-C bond formation discussed previously, which effectively converts a C-S bond (in the sulfinate) into a C-C bond. nih.gov Beyond this, sulfinic acids can undergo a range of other transformations:

Formation of Sulfones and Sulfonamides: Sulfinic acids can be alkylated to form sulfones or react with amines in the presence of an oxidant to yield sulfonamides. These reactions are fundamental for installing sulfonyl groups, which are common pharmacophores. organic-chemistry.org

Generation of Sulfonyl Radicals: One-electron oxidation of sulfinic acids produces sulfonyl radicals. rsc.org These reactive intermediates can participate in radical addition reactions to alkenes and alkynes, providing a pathway to sulfones. rsc.orgresearchgate.net This transformation is valuable for functionalizing carbon-carbon multiple bonds.

Hydrogen Atom Transfer (HAT) Reactions: In certain contexts, sulfinic acids can act as hydrogen atom donors in radical chain reactions, demonstrating their utility in controlling radical-mediated processes. rsc.org

These transformations highlight the role of pyridine-3-sulfinic acid not just as a structural component but as a reactive intermediate that enables the synthesis of diverse functional groups from a common precursor. organic-chemistry.orgorganic-chemistry.org

Computational Chemistry and Theoretical Investigations of Pyridine 3 Sulfinic Acid Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio) on Pyridine-3-sulfinic Acid Hydrochloride

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the molecular properties of this compound. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Ab initio methods, like Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, a widely used alternative, calculates the electron density of a system to determine its energy and other properties, offering a good balance between accuracy and computational cost. electrochemsci.org For instance, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been used to examine the nucleophilicity of various substituted pyridines. researcher.life Similarly, the molecular geometry and vibrational frequencies of the related compound, pyridine-3-sulfonic acid, have been analyzed using Hartree-Fock methods. researchgate.net These approaches would be instrumental in optimizing the geometry of this compound and predicting its spectroscopic signatures.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

DFT calculations are commonly employed to visualize the distribution of these orbitals and calculate their energies. electrochemsci.org For many pyridine (B92270) derivatives, the HOMO and LUMO orbitals are of π and π* character, respectively, spread across the aromatic ring system. researchgate.net A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. Theoretical studies on various pyridine derivatives have shown that substituents can significantly alter the energies of these frontier orbitals. rsc.org For this compound, the electron-withdrawing sulfinic acid group and the positive charge on the protonated pyridine ring would be expected to lower the energies of both the HOMO and LUMO.

Table 1: Representative Frontier Orbital Energies for a Substituted Pyridine Derivative Calculated with DFT

Computational ParameterEnergy (eV)
HOMO Energy-5.73
LUMO Energy-2.20
HOMO-LUMO Gap 3.53

Note: Data presented is for a representative pyridine derivative (2,6-diphenyl-4-(pyren-1-yl)pyridine) to illustrate typical values obtained from DFT calculations. researchgate.net Specific values for this compound would require dedicated calculations.

Conformational Analysis and Tautomerism

This compound can exist in various spatial arrangements, or conformations, due to the rotation around the C-S single bond. Computational methods can be used to perform a conformational search, calculating the energy of different rotamers to identify the most stable, low-energy structures. Such analyses have been performed for other flexible pyridine derivatives to understand their preferred shapes. nih.gov

Tautomerism is another important consideration. Sulfinic acids (R-S(O)OH) can theoretically exist in equilibrium with their sulfenyl tautomers (R-S-O-OH). nih.gov Furthermore, the hydrochloride salt implies that the pyridine nitrogen atom is protonated. The interplay between the proton on the nitrogen and the acidic proton on the sulfinic acid group could lead to different tautomeric forms. DFT calculations are highly effective in determining the relative energies of different tautomers, thereby predicting which form is most stable under given conditions. rsc.org Studies on formamidine sulfinic acid, for example, have used FT-IR analysis and DFT to confirm the most likely tautomeric structure. researchgate.net

Acidity and Basicity Predictions for this compound

The acidity and basicity of a molecule are quantified by its pKa value(s). Computational chemistry offers reliable methods for predicting pKa by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. nih.gov this compound has two potentially acidic protons: one on the protonated pyridine ring (pyridinium ion) and one on the sulfinic acid group.

The pKa of the pyridinium (B92312) ion will be influenced by the electron-withdrawing nature of the sulfinic acid group at the 3-position, which is expected to make it more acidic (lower pKa) than unsubstituted pyridine. acs.org The acidity of the sulfinic acid group itself can also be calculated. Computational approaches, often combining quantum chemical calculations with a continuum solvation model, have been successfully used to predict the pKa values of various classes of organic compounds, including pyridines, with a mean absolute difference of around 0.6–0.7 pH units from experimental values. nih.gov

Mechanistic Modeling of this compound Reactivity

Theoretical modeling can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. This provides a detailed picture of the reaction pathway. For this compound, several reactions could be modeled:

Oxidation: The oxidation of the sulfinic acid group (-SO₂H) to a sulfonic acid group (-SO₃H) is a common reaction. nih.gov Computational modeling could map the minimum energy path for this transformation, for instance, in the presence of an oxidizing agent like hydrogen peroxide.

Disproportionation: Some sulfinic acids are known to undergo disproportionation reactions to form a thiosulfonate and a sulfonic acid. oregonstate.edu The mechanism of this complex reaction could be investigated computationally.

Nucleophilic/Electrophilic Reactions: The sulfur atom in the sulfinic acid can act as a nucleophile or an electrophile depending on the reaction conditions. acs.orgacs.org

In a biological context, molecular docking is a computational technique used to predict the binding mode of a molecule to a protein's active site. This approach has been applied to pyridine-3-sulfonamides, which are structurally related to sulfinic acids, to model their interactions with enzymes like carbonic anhydrase. nih.gov Such studies are crucial for understanding the molecule's potential biological activity and for guiding the design of more potent derivatives.

Solvation Models and their Impact on Computed Properties and Reaction Outcomes

Reactions and molecular properties are significantly influenced by the solvent. Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit. wikipedia.org

Explicit solvent models treat individual solvent molecules quantum mechanically or with molecular mechanics (QM/MM), providing a detailed picture of solute-solvent interactions but at a high computational cost. nih.gov

Implicit solvent models represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgq-chem.com This approach is computationally efficient and widely used. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org

The choice of solvation model is critical as it can significantly impact the accuracy of calculated properties like pKa values, reaction energies, and electronic properties. nih.govpeerj.com For charged species like this compound, polar solvents will have a strong stabilizing effect that must be accurately modeled to obtain meaningful results.

Predictive Modeling for the Design of Novel Pyridine-3-sulfinic Acid Derivatives

Computational chemistry plays a pivotal role in modern drug discovery and materials science by enabling the rational design of new molecules with enhanced properties. rsc.orgcell.comresearchgate.net By starting with a lead compound like Pyridine-3-sulfinic acid, predictive models can be built to guide the synthesis of new derivatives.

This process often involves creating a virtual library of related compounds by adding different functional groups to the parent structure. Quantum chemical calculations are then performed on this library to compute various molecular descriptors (e.g., HOMO-LUMO energies, molecular electrostatic potential, dipole moment). electrochemsci.org These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular structure with a desired property, such as biological activity or chemical reactivity. nih.gov This in silico screening approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. This strategy has been successfully applied to design novel pyridine derivatives as inhibitors of various enzymes and as anticancer agents. nih.govrsc.orgnih.govnih.gov

Advanced Analytical Characterization Techniques in Pyridine 3 Sulfinic Acid Hydrochloride Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of Pyridine-3-sulfinic acid hydrochloride, confirming its identity, and identifying functional groups.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and connectivity of atoms in a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR are used for initial characterization, multi-dimensional NMR techniques (2D NMR) are essential for unambiguous assignment of all proton and carbon signals, especially in complex systems or when analyzing mixtures and potential impurities.

For this compound, techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the pyridine (B92270) ring, confirming the substitution pattern. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This data allows for the complete and confident assignment of the molecular skeleton and the position of the sulfinic acid group. While specific 2D NMR studies on this compound are not widely published, data from related compounds like pyridine-3-sulfonyl chloride provide a basis for expected chemical shifts and coupling constants. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For Pyridine-3-sulfinic acid (C₅H₅NO₂S), the expected exact mass can be calculated and compared to the experimental value obtained via HRMS, typically with an accuracy of less than 5 ppm, to confirm the molecular formula unequivocally.

Furthermore, tandem mass spectrometry (MS/MS) techniques coupled with HRMS are used to study the fragmentation patterns of the molecule. By inducing fragmentation and analyzing the mass of the resulting ions, researchers can deduce the connectivity of the molecule's substructures. Key fragmentation pathways for this compound would likely involve the loss of the sulfinyl group (SO₂H) or cleavage of the carbon-sulfur bond, providing structural confirmation. The fragmentation patterns of related compounds are often studied to understand these pathways. researchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques are essential for confirming the presence of the pyridine ring and the sulfinic acid group.

Detailed vibrational studies have been performed on the closely related Pyridine-3-sulfonic acid. lookchem.comacs.org These studies provide a robust foundation for interpreting the spectra of this compound. The key difference would be the vibrational modes of the sulfinic acid group (-SO₂H) compared to the sulfonic acid group (-SO₃H). For instance, the S=O stretching vibrations would appear at different wavenumbers, and unique modes corresponding to the S-H bond might be observable.

Below is a table of selected vibrational assignments for Pyridine-3-sulfonic acid, which serves as a reference for the analysis of this compound.

Vibrational Mode FT-IR Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹)
C-H Stretch (Pyridine)3100-30003100-3000
SO₃ Asymmetric Stretch~1250~1250
SO₃ Symmetric Stretch~1035~1034
C-S Stretch~742~742
SO₂ Deformation633, 608630, 607

Data derived from studies on Pyridine-3-sulfonic acid.

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Method development involves optimizing several parameters to achieve a robust and reliable separation.

Column Selection : A reversed-phase column, such as a C18 or C8, is typically the first choice. These columns separate compounds based on hydrophobicity.

Mobile Phase : The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape for the acidic and basic moieties of the molecule, a buffer (e.g., phosphate) or an acid (e.g., formic acid or trifluoroacetic acid) is added. sielc.com For MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred. helixchrom.com

Detection : A UV detector is commonly used, with the detection wavelength set to an absorption maximum of the pyridine ring, often around 260 nm. tcichemicals.com

A typical starting point for HPLC method development is presented in the table below.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 25-40 °C

These parameters are based on established methods for related pyridine compounds. sielc.compatsnap.com

Gas Chromatography (GC) for Volatile Reaction Products or Intermediates

Due to its high polarity and low volatility as a hydrochloride salt, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC plays a critical role in the analysis of volatile components associated with its synthesis. This includes:

Analysis of Starting Materials : Monitoring the purity of volatile precursors to ensure reaction efficiency.

Detection of Volatile Intermediates : Identifying and quantifying transient species formed during the synthesis, which can provide insights into the reaction mechanism. nih.gov

Quantification of Volatile Byproducts : Detecting and measuring volatile impurities or residual solvents in the final product.

In some cases, derivatization can be employed to convert a non-volatile compound into a more volatile derivative suitable for GC analysis. However, for a compound like this compound, HPLC remains the more direct and preferred method for purity analysis. The purity of related volatile precursors, such as pyridine-3-sulfonyl chloride, is often assayed by GC. sigmaaldrich.com

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure Determination

Principles of X-ray Diffraction:

When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are recorded and analyzed. By applying mathematical (Fourier transform) methods to the diffraction data, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal) can be generated. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.

Hypothetical Application and Expected Insights for this compound:

A successful crystallographic study of this compound would provide invaluable structural information. Key insights would include:

Confirmation of the Ionic Structure: The data would confirm the protonation of the pyridine nitrogen atom by the hydrochloric acid and the presence of the chloride anion, along with the sulfinate group (-SO₂H).

Molecular Geometry: Precise bond lengths and angles within the pyridinium (B92312) cation and the sulfinic acid group would be determined. This would reveal any distortions from idealized geometries.

Conformation: The orientation of the sulfinic acid group relative to the pyridine ring would be established.

Intermolecular Interactions: A crucial aspect of the solid-state structure is the network of non-covalent interactions. X-ray diffraction would identify and characterize hydrogen bonds (e.g., between the pyridinium N-H, the sulfinic acid O-H, and the chloride anion), as well as other potential interactions like π-π stacking between pyridine rings. These interactions are fundamental to the crystal packing and influence the compound's physical properties, such as melting point and solubility.

While a specific crystal structure for this compound is not publicly available, a hypothetical data table based on a typical small organic salt is presented below to illustrate the type of information that would be obtained.

Crystallographic Parameter Hypothetical Data for this compound
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)978.5
Z (molecules per unit cell)4

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

In Situ and Operando Spectroscopic Methods for Reaction Monitoring

In situ (in the reaction mixture) and operando (in the reaction mixture under actual reaction conditions) spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time. These methods provide kinetic and mechanistic information that is often inaccessible through traditional offline analysis of quenched reaction aliquots. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants, the formation of intermediates, and the appearance of products as a function of time.

Principles of In Situ and Operando Spectroscopy:

These techniques involve inserting a probe directly into the reaction vessel or flowing the reaction mixture through a spectroscopic cell. This allows for continuous data acquisition without disturbing the reaction.

FT-IR Spectroscopy: This method measures the absorption of infrared radiation by molecules, which corresponds to their vibrational and rotational transitions. Specific functional groups have characteristic absorption bands, allowing for the tracking of their appearance or disappearance.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency, and the shift in frequency provides information about the vibrational modes of the molecules. Raman spectroscopy is particularly useful for aqueous systems and for observing non-polar bonds.

NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C). By acquiring spectra at different time points during a reaction, the transformation of reactants into products can be followed.

Hypothetical Application for Monitoring Reactions of this compound:

Consider a hypothetical reaction where this compound is oxidized to Pyridine-3-sulfonic acid. In situ FT-IR spectroscopy could be used to monitor this process.

A hypothetical dataset for the in situ FT-IR monitoring of the oxidation of this compound is presented below.

Time (min) Concentration of this compound (Normalized) Concentration of Pyridine-3-sulfonic acid (Normalized)
01.000.00
100.750.25
200.500.50
300.250.75
400.050.95
500.001.00

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

By monitoring the decrease in the intensity of a characteristic vibrational band of the sulfinic acid group and the corresponding increase in the intensity of a band characteristic of the sulfonic acid group, the reaction progress can be tracked in real-time. This data would allow for the determination of the reaction rate and could provide insights into the reaction mechanism, for example, by detecting the transient formation of any intermediate species.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pyridine-3-sulfinic acid hydrochloride to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Adjust stoichiometric ratios of pyridine derivatives (e.g., pyridine-3-thiol) and sulfinating agents (e.g., SOCl₂ or NaHSO₃) under controlled pH (acidic conditions). Use inert atmospheres (N₂/Ar) to prevent oxidation .

  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: chloroform/methanol gradients) to isolate the hydrochloride salt .

  • Yield Optimization : Vary reaction time (6–24 hours) and temperature (40–80°C). Monitor intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane/ethyl acetate).

  • Purity Validation : Confirm purity ≥95% via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .

    Table 1 : Example Synthesis Optimization Data

    ConditionYield (%)Purity (%)
    6h, 40°C, N₂6292
    12h, 60°C, Ar7896
    24h, 80°C, no inert5588

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridinium protons) and δ 3.5–4.0 ppm (sulfinic acid protons) in D₂O .
  • FT-IR : Bands at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching) .
  • Quantitative Analysis :
  • HPLC-UV : Use a Kromasil C18 column (150 × 4.6 mm, 5 μm) with 0.03 M phosphate buffer (pH 3.0)/methanol (70:30) at 1 mL/min, detection at 210 nm .
  • Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid (endpoint determination via potentiometry) .

Q. How does this compound degrade under varying storage conditions?

  • Methodological Answer :

  • Stability Studies :
  • Temperature : Store at 2–8°C; degradation accelerates above 25°C (10% loss in 30 days at 40°C) .
  • pH Sensitivity : Stable in acidic buffers (pH 2–4); hydrolyzes to pyridine-3-sulfonic acid at pH >7 .
  • Light Exposure : Protect from UV light; amber vials reduce photodegradation by 50% compared to clear glass .

Advanced Research Questions

Q. What mechanistic insights explain the sulfinic acid group’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates with thiols or amines. The sulfinic acid group acts as an electrophile, with activation energy ~50 kJ/mol in aqueous media .
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal partial positive charge on sulfur, facilitating nucleophilic attack. Compare with Cambridge Structural Database (CSD) entries for analogous sulfonamides .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Data Reconciliation :
  • Solubility Screening : Use dynamic light scattering (DLS) to detect aggregates in DMSO or DMF. Pre-saturate solvents with dry N₂ to exclude moisture interference .
  • Controlled Experiments : Replicate studies under standardized conditions (e.g., 25°C, 0.1 M concentration). Discrepancies often arise from residual water in solvents (validate via Karl Fischer titration) .

Q. What strategies mitigate toxicity risks during in vitro studies with this compound?

  • Methodological Answer :

  • Safety Protocols :
  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (use fume hoods) .
  • Waste Disposal : Neutralize with 10% NaOH before disposal. Incinerate at >800°C to prevent environmental release of sulfinic acid derivatives .
  • Cell-Based Assays : Use EC50 values (determined via MTT assays) to establish non-toxic doses (typically <100 μM in HEK293 cells) .

Tables for Reference

Table 2 : Stability Data Under Accelerated Conditions (40°C/75% RH)

Time (Days)Purity (%)Degradation Products Identified
794Pyridine-3-sulfonic acid (3%)
1489Pyridine-3-sulfonic acid (8%)
3082Pyridine-3-sulfonic acid (15%)

Table 3 : Solubility in Common Solvents (mg/mL)

SolventSolubility (25°C)Notes
Water120pH-dependent
Ethanol45Slight turbidity
DMSO85Clear solution

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